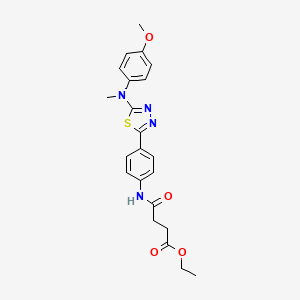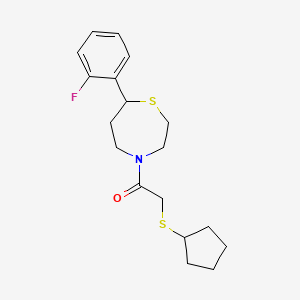
2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that belongs to the thiazepane family. It is a potent and selective inhibitor of the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
Applications De Recherche Scientifique
Anticandidal Activity and Cytotoxicity : A study by Kaplancıklı et al. (2014) explored the synthesis of various ethanone derivatives and their anticandidal activity. They found that some of these compounds exhibited potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Biological Activities of Substituted Thiophenes : Nagaraju et al. (2018) discussed the importance of substituted thiophenes in pharmaceuticals and material science due to their diverse biological activities and applications in thin-film transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Antimycobacterial Evaluation : A study by Ponnuchamy et al. (2014) synthesized novel hybrid arylidene thiazolidine-2,4-diones, which displayed moderate to good antimycobacterial activity against Mycobacterium tuberculosis (Ponnuchamy et al., 2014).
Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis activity. Some compounds were found to be active against Mycobacterium tuberculosis with minimal cytotoxic effects (Chitra et al., 2011).
Synthesis and Anticancer Evaluation : Mahmoud et al. (2021) explored the synthesis of thiazole derivatives as potential anti-breast cancer agents, demonstrating promising activities against tumor cells (Mahmoud et al., 2021).
Synthesis of Novel Sulfanyl Derivatives : Sarac et al. (2020) focused on the synthesis of novel sulfanyl derivatives, which exhibited significant high antioxidant activity (Sarac et al., 2020).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNOS2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-22-17)18(21)13-23-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZNVVZCXWRACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

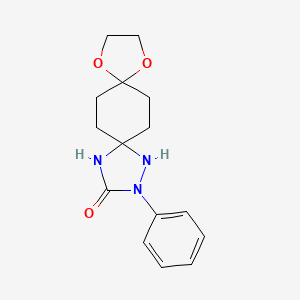
![1-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2464484.png)
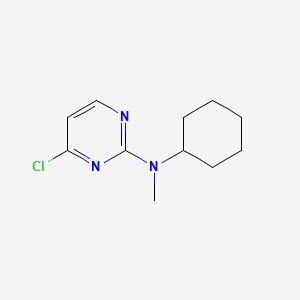
![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)
![1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2464487.png)
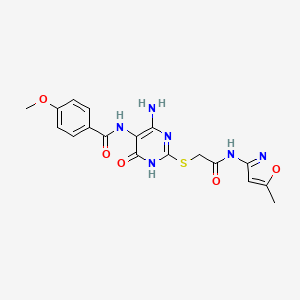
![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)
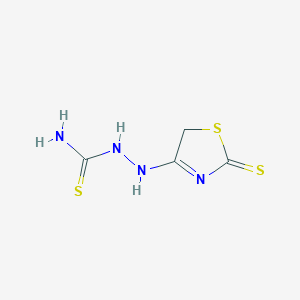
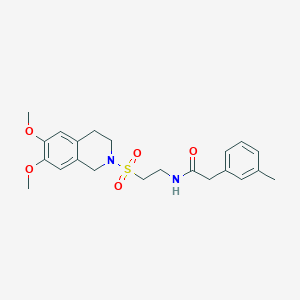
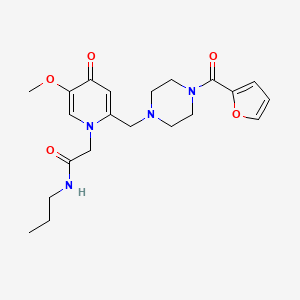
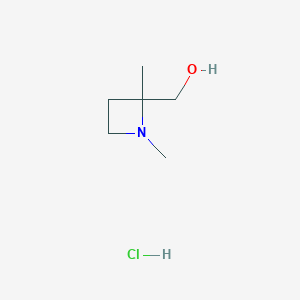
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)
